![molecular formula C15H26N2 B12020436 1-(1-Adamantylmethyl)piperazine CAS No. 29869-09-8](/img/structure/B12020436.png)
1-(1-Adamantylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantylmethyl)piperazine is an organic compound with the molecular formula C15H26N2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by an adamantylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Adamantylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-adamantylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation or crystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Adamantylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding adamantylmethyl piperazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The adamantylmethyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Adamantylmethyl piperazine oxides.
Reduction: Reduced forms of adamantylmethyl piperazine.
Substitution: Various substituted adamantylmethyl piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(1-Adamantylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of efflux pumps in bacteria, enhancing the efficacy of antibiotics . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(1-Adamantylmethyl)piperazine hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
Adamantyl-substituted piperazines: Compounds with similar adamantyl groups but different substitution patterns on the piperazine ring.
Uniqueness: this compound is unique due to its specific adamantylmethyl substitution, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
29869-09-8 |
---|---|
Molekularformel |
C15H26N2 |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
1-(1-adamantylmethyl)piperazine |
InChI |
InChI=1S/C15H26N2/c1-3-17(4-2-16-1)11-15-8-12-5-13(9-15)7-14(6-12)10-15/h12-14,16H,1-11H2 |
InChI-Schlüssel |
KSLFCNYWGLDEGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.